molecular formula C12H24N2O2 B2651703 Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate CAS No. 1783996-31-5

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate

Cat. No.: B2651703
CAS No.: 1783996-31-5
M. Wt: 228.336
InChI Key: WOZAJTZCTUXUPI-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminocyclohexylamine under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and solvent, often conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure high purity and consistent quality of the compound, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation typically yields oxidized derivatives, while reduction results in the formation of amines .

Scientific Research Applications

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate include:

  • Tert-butyl N-(3-aminocyclohexyl)carbamate
  • Tert-butyl N-(3-aminocyclohexyl)-N-ethylcarbamate
  • Tert-butyl N-(3-aminocyclohexyl)-N-propylcarbamate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZAJTZCTUXUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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